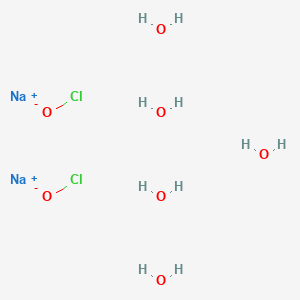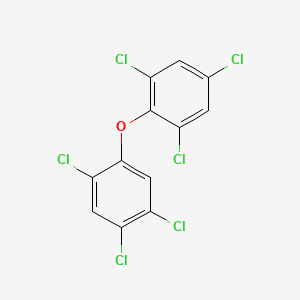
2,2',4,4',5,6'-Hexachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H4Cl6O. It is a persistent organic pollutant known for its stability and resistance to degradation.
Preparation Methods
The synthesis of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the diphenyl ether molecule . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.
Reduction: Under reductive conditions, the compound can be dechlorinated to form lower chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether has been studied extensively in various scientific fields:
Chemistry: It is used as a model compound to study the behavior of chlorinated organic pollutants in the environment.
Biology: Research has focused on its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studies have investigated its toxicological effects and potential health risks to humans.
Industry: It has been used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This activation can lead to the production of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .
Comparison with Similar Compounds
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,3,3’,4,4’-Hexachlorodiphenyl ether
Compared to these compounds, 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is unique in its specific chlorination pattern, which influences its chemical properties and biological effects .
Properties
CAS No. |
106220-81-9 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H |
InChI Key |
XKQUAQGQLZDDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


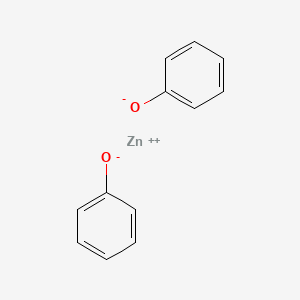
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)

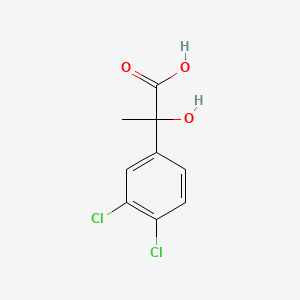
![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
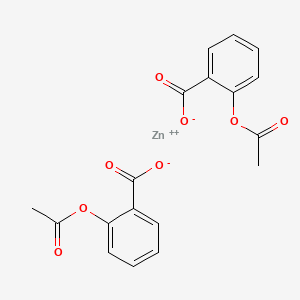
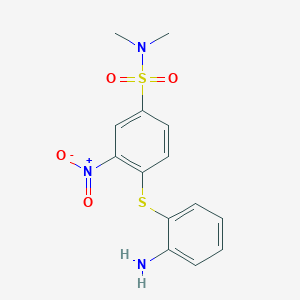

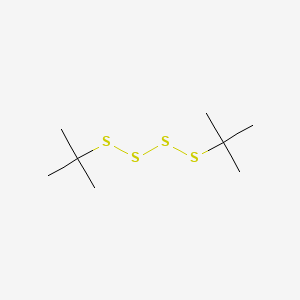
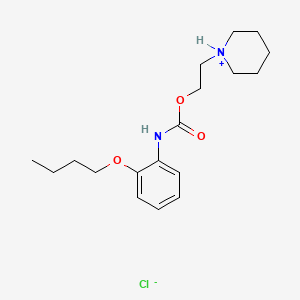
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
